Dabigatran Etexilate iMpurity H
Overview
Description
Dabigatran Etexilate iMpurity H is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
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Biological Activity
Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant to prevent thromboembolic events. While dabigatran itself is pharmacologically active, its impurities, including "Dabigatran Etexilate Impurity H," can impact the drug's safety and efficacy profile. This article explores the biological activity of this compound, focusing on its identification, characterization, and implications in clinical settings.
Overview of Dabigatran Etexilate
Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, upon administration. It inhibits thrombin, preventing fibrin formation and thrombus development. Understanding the impurities associated with this compound is crucial, as they may alter the pharmacological activity or introduce adverse effects.
Identification and Characterization of Impurity H
Analytical Techniques
The identification of this compound has been accomplished using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A study developed a sensitive LC-MS method for analyzing dabigatran and its impurities, confirming the presence of multiple related substances including Impurity H .
Retention Time and Molecular Weight
Impurity H was characterized by its retention time (RT) and molecular weight. The following table summarizes its analytical profile:
Compound Name | Retention Time (min) | Molecular Weight (m/z) |
---|---|---|
Dabigatran Etexilate | 8.984 | 628.30 |
Impurity H | 7.036 | 600.25 |
Biological Activity
Impact on Pharmacodynamics
While dabigatran acts as a potent thrombin inhibitor, the biological activity of its impurities can vary significantly. Impurity H's specific effects on coagulation parameters have not been extensively studied; however, impurities in general can lead to altered pharmacodynamics .
Case studies have indicated that impurities may affect the bioavailability and therapeutic efficacy of dabigatran. For instance, a study on the stability of repackaged dabigatran capsules showed that impurities could influence the dissolution profiles and overall drug stability .
Case Studies
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Stability Assessment Study
A research study assessed the stability of dabigatran etexilate capsules under various environmental conditions. Results indicated that exposure to high humidity led to significant degradation of the active ingredient and an increase in impurity levels, including Impurity H. The study found that after 14 days at 30°C/75% RH, the content of dabigatran decreased below acceptable limits . -
Forced Degradation Studies
Forced degradation studies have shown that under stress conditions (e.g., acidic or oxidative environments), dabigatran etexilate can degrade into various impurities, including Impurity H. These studies are essential for understanding how such impurities may form during storage or processing and their potential biological implications .
Properties
IUPAC Name |
ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-26-18(24)9-11-23(17-6-4-5-10-20-17)19(25)14-7-8-16-15(12-14)21-13-22(16)2/h4-8,10,12-13H,3,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQXDEDRNLSFNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.